(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A large-scale stereoselective process for the synthesis of a similar compound, “(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, has been described . The key steps involve the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction .
Scientific Research Applications
Environmental Pollution and Human Exposure
- Polychlorinated Naphthalenes (PCNs) as Environmental Pollutants : PCNs, which include compounds with structural similarities to the specified molecule, have been identified as environmental pollutants with toxicological similarities to dioxins and PCBs. Human exposure through dietary intake, particularly from aquatic species, has been noted, emphasizing the need for further investigation into dietary exposure and potential health effects (Domingo, 2004).
Toxicology and Genotoxic Potential
- Genotoxic Potential of Naphthalene Derivatives : Studies on 1,4-naphthoquinone, a naphthalene derivative, suggest it does not induce gene mutations in bacteria or mammalian cells in vitro, but shows evidence of clastogenic response in vitro. This indicates a potential area of research into the genotoxicity of naphthalene compounds and their mechanisms of action (Fowler et al., 2018).
Material Science Applications
- Plastic Scintillators and Polymethyl Methacrylate : Research into plastic scintillators based on polymethyl methacrylate has explored the substitution of conventional solvents with naphthalene derivatives for improved scintillation efficiency and stability, highlighting the material science applications of naphthalene compounds (Salimgareeva & Kolesov, 2005).
Biodegradation and Environmental Remediation
- Microbial Biodegradation of Polyaromatic Hydrocarbons : Naphthalene and its derivatives, as polyaromatic hydrocarbons, are subjects of microbial degradation studies, which represent a major mechanism for the ecological recovery of contaminated sites. This research provides insights into the biodegradation pathways and microbial processes involved (Peng et al., 2008).
Mechanism of Action
Target of Action
The primary targets of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , and Sodium-dependent noradrenaline transporter . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft.
Mode of Action
This compound acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.
Biochemical Pathways
The compound affects the biochemical pathways associated with the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, it modulates their signaling pathways and downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by slow absorption and long elimination half-life . The compound is extensively metabolized by oxidation and subsequent phase II conjugations . At 35 days, 90.7% of the dosed radioactivity was recovered in the urine (68.3%) and feces (22.4%) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased availability of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to enhanced neurotransmission, which can have various effects depending on the specific neural circuits involved .
Properties
IUPAC Name |
(1R,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16+/m0/s1/i8D2,11D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAUCBRPSENQB-OFOCGERPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.